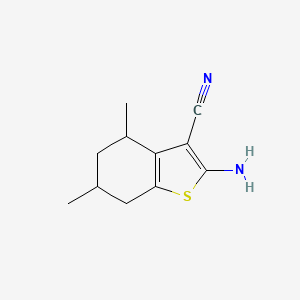

2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-6-3-7(2)10-8(5-12)11(13)14-9(10)4-6/h6-7H,3-4,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDWILBRYDRQFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(C1)SC(=C2C#N)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201145099 | |

| Record name | Benzo[b]thiophene-3-carbonitrile, 2-amino-4,5,6,7-tetrahydro-4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201145099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342512-74-6 | |

| Record name | Benzo[b]thiophene-3-carbonitrile, 2-amino-4,5,6,7-tetrahydro-4,6-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1342512-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo[b]thiophene-3-carbonitrile, 2-amino-4,5,6,7-tetrahydro-4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201145099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions involving nitrile formation and subsequent cyclization .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .

Scientific Research Applications

2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Mechanism of Action

The mechanism by which 2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Key Analogs

Note: Data for the 4,6-dimethyl compound are inferred from analogs.

Crystallographic and Hydrogen-Bonding Properties

- 6-methyl analog: Crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 9.0415 Å, b = 8.3294 Å, c = 13.1283 Å. Intermolecular N–H···N hydrogen bonds form centrosymmetric dimers and zigzag chains along the a-axis .

- 4-methyl analog : Expected to exhibit similar packing but with steric effects from the 4-CH₃ group altering dihedral angles and hydrogen-bonding networks.

- Parent compound : Lacks methyl groups, leading to simpler crystal lattices with weaker hydrophobic interactions .

Key Insight : Methyl substituents enhance molecular rigidity and influence hydrogen-bonding patterns, which may affect solubility and bioavailability.

Antioxidant Properties

- The parent compound (ATS) and its selenium analog (ATSe) exhibit antioxidant activity via peroxyradical scavenging, as demonstrated by ORAC assays and cyclic voltammetry .

Antimicrobial Activity

- Derivatives like N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide show moderate antibacterial and antifungal activity, with MIC values ranging from 25–100 µg/mL .

- 4,6-dimethyl substitution : Increased steric bulk could hinder enzyme binding but improve metabolic stability.

Physicochemical Properties

Table 2: Physical and Redox Properties

| Compound | Melting Point (°C) | Redox Potential (mV) | LogP* |

|---|---|---|---|

| 6-methyl analog | 160–162 | +450 (oxidation) | 1.8 |

| Parent compound | 145–147 | +380 (oxidation) | 1.2 |

| 4,6-dimethyl (inferred) | ~170–175 | +500 (oxidation) | 2.5 |

*LogP values estimated using fragment-based methods.

Key Trends :

- The 4,6-dimethyl derivative’s higher melting point suggests stronger crystal packing due to dual methyl interactions.

Biological Activity

2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (often abbreviated as ADT) is a compound belonging to the benzothiophene class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of ADT, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C11H14N2S

- Molecular Weight : 206.31 g/mol

- CAS Number : 1510692-71-3

Biological Activities

Research indicates that ADT and its derivatives exhibit a range of biological activities:

1. Anticancer Activity

Studies have shown that benzothiophene derivatives possess significant anticancer properties. ADT has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study demonstrated that ADT effectively reduced the viability of human cancer cell lines by inducing apoptosis via the mitochondrial pathway, suggesting its potential as a chemotherapeutic agent .

2. Anti-inflammatory Effects

The anti-inflammatory properties of ADT have been explored in several studies. It has been found to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and 5-lipoxygenase (5-LOX), which are crucial in inflammatory processes.

Research Findings : In silico docking studies indicated that ADT binds selectively to 5-LOX with high affinity, making it a potential candidate for developing anti-inflammatory drugs .

3. Antimicrobial Activity

ADT exhibits antimicrobial properties against various bacterial strains. Its effectiveness was tested using the Cup plate method against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This table summarizes the antibacterial activity of ADT, indicating its potential use in treating bacterial infections .

4. Anticonvulsant Activity

Recent research has highlighted the anticonvulsant effects of benzothiophene derivatives, including ADT. The compound was tested in animal models for its ability to reduce seizure frequency and severity.

Findings : In a controlled study, ADT demonstrated significant anticonvulsant activity comparable to standard medications like phenytoin .

The biological activities of ADT can be attributed to its interaction with specific biological targets:

- Enzymatic Inhibition : The compound inhibits enzymes associated with inflammation and cancer progression.

- Receptor Modulation : ADT interacts with receptors involved in neurotransmission, contributing to its anticonvulsant effects.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-amino-tetrahydrobenzothiophene-3-carbonitrile derivatives?

The synthesis involves a one-pot cyclocondensation reaction between substituted cyclohexanones, malononitrile, elemental sulfur, and a catalytic amine base. For example, Khan et al. achieved a 68% yield by reacting 2-methyl cyclohexanone with malononitrile and sulfur in ethanol under diethylamine catalysis, followed by reflux (333 K, 1 hour) and purification via column chromatography . Crystallization from dichloromethane yielded X-ray-quality crystals.

| Reactant | Amount | Role | Conditions |

|---|---|---|---|

| Substituted cyclohexanone | 71.4 mmol | Ketone precursor | Ethanol solvent, 333 K |

| Malononitrile | 71.4 mmol | Carbonitrile source | Reflux, 1 hour |

| Elemental sulfur | 72 mmol | Thiophene ring formation | Amine catalysis |

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

X-ray crystallography is essential for resolving molecular conformation and disorder. For example, the title compound’s thiophene ring was confirmed as planar (r.m.s. deviation = 0.03 Å), with the cyclohexene ring adopting a half-chair conformation . NMR and IR spectroscopy complement crystallographic data by verifying functional groups (e.g., amine and nitrile stretches).

Advanced Research Questions

Q. How should crystallographic disorder in the cyclohexene ring be modeled computationally?

Disorder is addressed by partitioning atoms into distinct sites with refined occupancy factors. In a related compound, C6 and C7 exhibited two conformers (occupancies: 0.810 major, 0.190 minor). SHELXL97’s EADP command constrained anisotropic displacement parameters during refinement . Deviations from the half-chair conformation were quantified as 0.333 Å (C6) and -0.313 Å (C7) for the major conformer, and -0.374 Å (C6′) and 0.355 Å (C7′) for the minor .

Q. What strategies enable the synthesis of Schiff base derivatives from 2-amino-tetrahydrobenzothiophene-3-carbonitrile?

Condensation of the amine group with aldehydes (e.g., 4-chlorobenzaldehyde) under mild conditions forms Schiff bases. Asiri et al. reported derivatives with substituted benzylidene groups, characterized by X-ray crystallography to confirm imine bond formation (C=N ~1.27 Å) and supramolecular interactions . Solvent choice (e.g., ethanol or DCM) and stoichiometric ratios are critical for yield optimization.

Q. How do intermolecular interactions influence supramolecular assembly in the solid state?

N–H⋯N hydrogen bonds form centrosymmetric dimers (R₂²(12) motif) and 20-membered macrocyclic rings, stabilizing the crystal lattice . These interactions are critical for predicting solubility and stability. Graph-set analysis and Hirshfeld surface calculations can further quantify interaction contributions .

Q. How does substituent orientation (axial vs. equatorial) affect molecular conformation?

In the title compound, the methyl group adopts an axial orientation (C6–C8–C11 = 112.50°, C10–C8–C11 = 115.02°), influencing ring puckering and steric interactions . Computational studies (e.g., DFT) can correlate substituent orientation with electronic effects and reactivity trends.

Methodological Considerations

- Crystallographic Refinement : Use disorder modeling tools (SHELXL97) and validate against bond-length/bond-angle databases (e.g., Cambridge Structural Database) .

- Synthetic Optimization : Screen amine catalysts (e.g., diethylamine vs. morpholine) and solvent polarity to improve yields .

- Derivatization : Prioritize aldehydes with electron-withdrawing groups (e.g., chloro-substituted) to enhance Schiff base stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.